An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl 3-amino-2-methyl-5-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl 3-amino-2-methyl-5-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate, a versatile trifunctional aromatic building block. We will delve into its physicochemical properties, spectroscopic signature, and core chemical reactivity. The narrative emphasizes the causality behind its synthetic utility, offering field-proven insights for its application in complex molecule synthesis, particularly in the realm of medicinal chemistry and materials science.
Core Molecular Profile and Spectroscopic Characterization
Methyl 3-amino-2-methyl-5-nitrobenzoate is a substituted aromatic ester. The spatial arrangement and electronic nature of its four distinct functional groups—an activating amine, a weakly activating methyl group, and two deactivating meta-directing nitro and methyl ester groups—create a unique platform for selective chemical transformations.
Physicochemical Properties
A summary of the key identifiers and physical properties for closely related and isomeric compounds is presented below. Data for the specific title compound is sparse in public literature, so properties are inferred from structurally similar molecules.
| Property | Value | Source |
| IUPAC Name | Methyl 3-amino-2-methyl-5-nitrobenzoate | N/A |
| CAS Number | Not explicitly found; related isomers exist. | N/A |
| Molecular Formula | C₉H₁₀N₂O₄ | Inferred |
| Molecular Weight | 210.19 g/mol | Inferred |
| Melting Point | 62-65 °C (for isomer Methyl 2-methyl-3-nitrobenzoate) | |
| Appearance | Expected to be a solid, likely yellow or off-white | Inferred |
Spectroscopic Signature
Definitive characterization relies on a combination of spectroscopic methods. While a dedicated spectrum for the title compound is not publicly available, the expected spectral features can be reliably predicted based on extensive data for its constituent functional groups and isomers like methyl 3-nitrobenzoate.[1][2][3][4][5][6][7]
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester, and the ring-substituted methyl group.
-
Aromatic Protons (δ 7.5-8.5 ppm): Two doublets are expected in the aromatic region, corresponding to the two protons on the benzene ring. Their specific chemical shifts will be influenced by the combined electronic effects of the substituents.
-
Amino Protons (δ 4.0-5.0 ppm): A broad singlet corresponding to the -NH₂ protons.
-
Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons from the -OCH₃ group.[8]
-
Ring Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons from the ring-attached -CH₃ group.[8]
1.2.2. ¹³C NMR Spectroscopy
The carbon spectrum will provide a map of the unique carbon environments within the molecule.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear significantly downfield.[1]
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the nitro and amino groups will be the most deshielded and shielded, respectively.[1]
-
Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.[1]
-
Ring Methyl Carbon (δ ~15-20 ppm): The carbon of the ring-attached -CH₃ group.
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key functional groups.[9]
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands typical for a primary amine.
-
C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[6][10]
-
C=O Stretching (~1735 cm⁻¹): A very strong, sharp absorption characteristic of the ester carbonyl group.[6][9]
-
N=O Stretching (1490-1550 cm⁻¹ and 1315-1355 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group, respectively.[6][9]
-
C-O Stretching (1160-1210 cm⁻¹): Associated with the ester linkage.[9]
1.2.4. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the nitro group (-NO₂, M-46).
Synthesis and Mechanistic Rationale
The synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate typically involves a multi-step sequence starting from a simpler, commercially available toluene or benzoic acid derivative. A logical and efficient pathway is the nitration of a pre-functionalized precursor.
Proposed Synthetic Workflow
A plausible route involves the nitration of Methyl 3-amino-2-methylbenzoate. The directing effects of the substituents are critical. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The ester group is a meta-director. The position para to the strongly activating amino group is the most likely site for electrophilic substitution.
Caption: Proposed synthetic workflow for Methyl 3-amino-2-methyl-5-nitrobenzoate.
Detailed Experimental Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[11][12]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add Methyl 3-amino-2-methylbenzoate (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C. The amine is protonated in situ to form the anilinium salt, which moderates its activating effect and prevents oxidation.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes. Causality: The temperature must be rigorously controlled between 0-5 °C. This is critical to prevent over-nitration and the formation of undesired byproducts. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
-
Quenching and Isolation: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. Pour the reaction mixture slowly onto a large volume of crushed ice.
-
Workup: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Chemical Reactivity and Synthetic Utility
The true value of Methyl 3-amino-2-methyl-5-nitrobenzoate lies in its capacity for selective, stepwise modification of its functional groups, making it a powerful intermediate in drug discovery and materials science.[13][14]
Reduction of the Nitro Group: Gateway to Diamines
The most synthetically valuable transformation is the selective reduction of the nitro group to a primary amine. This creates a meta-phenylenediamine derivative, a privileged scaffold for building a wide array of heterocyclic systems.
Protocol: Reduction with Tin(II) Chloride
-
Setup: Suspend Methyl 3-amino-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol or concentrated hydrochloric acid.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and neutralize it by the slow addition of a saturated sodium bicarbonate or concentrated sodium hydroxide solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 3,5-diamino-2-methylbenzoate.
Reactions of the Amino Group
The existing amino group can be selectively acylated or can undergo diazotization, allowing for the introduction of a wide range of other functionalities via Sandmeyer-type reactions (e.g., -OH, -Cl, -Br, -CN).
Application in Heterocyclic Synthesis
The diamine product formed from the nitro reduction is a key precursor for constructing fused heterocyclic rings, which are central motifs in many pharmacologically active compounds.[15][16][17][18][19]
Caption: Conceptual pathways for heterocyclic synthesis from the reduced intermediate.
-
Benzimidazoles: Condensation of the diamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) leads to the formation of the benzimidazole ring system.
-
Quinoxalines: Reaction with a 1,2-dicarbonyl compound provides a direct route to quinoxaline derivatives.
Safety and Handling
Based on data for analogous compounds like aminonitrobenzoates, Methyl 3-amino-2-methyl-5-nitrobenzoate should be handled with care.[20][21][22] It is likely to be a skin, eye, and respiratory tract irritant.[20][21] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-amino-2-methyl-5-nitrobenzoate is a synthetic intermediate of significant potential. Its value is derived not from its intrinsic activity, but from the orthogonal reactivity of its functional groups. The ability to selectively reduce the nitro group to generate a diamine, while retaining the ester and the original amine, opens up a vast chemical space for the synthesis of complex nitrogen-containing heterocycles. This guide has outlined its fundamental properties and provided a strategic framework for its synthesis and subsequent application, empowering researchers to leverage this versatile building block in the advancement of chemical and pharmaceutical sciences.
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